molecular formula C18H17F3N2O4 B5190618 3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B5190618
M. Wt: 382.3 g/mol
InChI Key: CIBYCFGNQQDUIC-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound characterized by its multiple functional groups, including methoxy, trifluoromethyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:

  • Formation of the Amide Bond: Reacting 3,4-dimethoxybenzoic acid with 2-aminoethanol under dehydration conditions to form the amide bond.

  • Introduction of the Trifluoromethyl Group: Treating the intermediate with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride.

  • Final Functionalization: Introducing the oxo group and the phenylamino moiety through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzamide: Similar structure but lacks the trifluoromethyl group.

  • N-(2-oxo-2-phenylethyl)benzamide: Similar amide structure but different substituents on the phenyl ring.

Uniqueness: 3,4-Dimethoxy-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in research and industry.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-26-14-7-6-11(8-15(14)27-2)17(25)22-10-16(24)23-13-5-3-4-12(9-13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYCFGNQQDUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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